molecular formula C18H16O5 B192611 7,3',4'-Trimethoxyflavone CAS No. 22395-24-0

7,3',4'-Trimethoxyflavone

Cat. No. B192611
CAS RN: 22395-24-0
M. Wt: 312.3 g/mol
InChI Key: VSFZYCDPDWSYSS-UHFFFAOYSA-N
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Description

7,3’,4’-Trimethoxyflavone is a natural product found in Myroxylon peruiferum and Acacia fasciculifera . It has a molecular formula of C18H16O5 and a molecular weight of 312.3 g/mol . The IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one .


Molecular Structure Analysis

The molecular structure of 7,3’,4’-Trimethoxyflavone includes a chromen-4-one core with methoxy groups at the 3, 4’, and 7 positions . The InChI string for this compound is InChI=1S/C18H16O5/c1-20-12-5-6-13-14(19)10-16(23-17(13)9-12)11-4-7-15(21-2)18(8-11)22-3/h4-10H,1-3H3 .


Physical And Chemical Properties Analysis

7,3’,4’-Trimethoxyflavone has a molecular weight of 312.3 g/mol and a computed XLogP3 value of 3.9 . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

  • Antifungal, Antimalarial, Antimycobacterial, and Anti-inflammatory Activities : TMF, a major polymethoxyflavone (PMF) isolated from Kaempferia parviflora, has shown antifungal, antimalarial, antimycobacterial, and anti-inflammatory activities. A study developed an isotope-labeling method for identifying TMF metabolites, indicating its metabolic pathways and potential for therapeutic applications (Lu, Sheen, Hwang, & Wei, 2012).

  • Anti-inflammatory and Analgesic Activity : Derivatives of flavones like 7,3',4'-trimethoxyflavone have shown significant anti-inflammatory and analgesic activities. These compounds have been evaluated using the paw edema test with carrageenin in rats and the writhing test method in mice (Carvalho et al., 1999).

  • Cytotoxic and Anti-HIV Activities : Flavones including 7,3',4'-trimethoxyflavone derivatives have shown cytotoxic activity against various cancer cell lines and inhibitory effects on DNA topoisomerase IIα, a potential mechanism underlying their cytotoxicity. Additionally, these flavones exhibited anti-HIV-1 activity in anti-syncytium assays, indicating their potential as antiviral agents (Kongkum et al., 2012).

  • Reversal of Drug Resistance in Cancer : 3',4',7-Trimethoxyflavone (TMF) has shown a potent reversal effect on drug resistance mediated by breast cancer resistance protein (BCRP)/ATP-binding cassette subfamily G member 2 (ABCG2), suggesting its potential in overcoming chemotherapy resistance in cancer treatment (Tsunekawa et al., 2018).

  • Antitumor Activity : Flavones like 7,3',4'-trimethoxyflavone isolated from Artemisia argyi have been found to inhibit farnesyl protein transferase and suppress tumor growth, indicating their potential as antitumor agents (Seo et al., 2003).

  • Antimicrobial Activity : New flavones including 7,3',4'-trimethoxyflavone derivatives from Artemisia giraldii have shown antibiotic activity against various bacterial strains and fungi, suggesting their potential as antimicrobial agents (Zheng, Tan, Yang, & Liu, 1996).

  • Antiviral Activity Against Picornaviruses : Flavones such as Ro 09-0179, structurally related to 7,3',4'-trimethoxyflavone, have demonstrated potent antiviral activity, particularly against human picornaviruses like rhinoviruses and coxsackieviruses (Ishitsuka et al., 1982).

  • Hypoglycemic Activity : A flavone structurally similar to 7,3',4'-trimethoxyflavone isolated from Brickellia veronicaefolia showed significant hypoglycemic effects in both normal and diabetic mice, indicating its potential for treating diabetes (Pérez et al., 2000).

  • Cardioprotective Properties : Synthetic derivatives of eupatilin, such as 7‐Carboxymethyloxy‐3′,4′,5‐trimethoxy flavone (DA6034), have shown protective effects on gastric mucosa and potential in treating peptic ulcer disease. Their role in cell migration and proliferation in gastric epithelial cells highlights their therapeutic potential in gastric ulcer repair (Kim et al., 2012).

  • Role in Antioxidant and Neuroprotective Activities : 3-Fluorinated derivatives of 3',4',5'-trimethoxyflavone have been synthesized and evaluated for their antioxidant and neuroprotective activities, demonstrating the importance of structural modifications in enhancing biological activities (Alshammari et al., 2020).

Future Directions

Research on 7,3’,4’-Trimethoxyflavone and related compounds is ongoing. For example, a study found that 7,3’,4’-Trimethoxyflavone had a wound-healing effect through the inhibition of 15-hydroxyprostaglandin dehydrogenase . Another study integrated network pharmacology and experimental validation to elucidate the protective effect and mechanism of callicarpa nudiflora against neuroinflammation .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-5-6-13-14(19)10-16(23-17(13)9-12)11-4-7-15(21-2)18(8-11)22-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFZYCDPDWSYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176921
Record name 7,3',4'-Trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,3',4'-Trimethoxyflavone

CAS RN

22395-24-0
Record name 2-(3,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22395-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,3',4'-Trimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022395240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,3',4'-Trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
295
Citations
JM Jeong, CH Choi - Journal of Pharmacy & …, 2007 - journals.library.ualberta.ca
Purpose.: Paclitaxel has problems with respect to bioavailability and resistance. The aim of this study was to select a P-glycoprotein (Pgp)-inhibitory flavonoid to enhance paclitaxel …
Number of citations: 15 journals.library.ualberta.ca
A Sato, H Tamura - Fitoterapia, 2015 - Elsevier
The following compounds with higher antiallergic activities were isolated from eau de cologne mint leaves: 5,6,4′-trihydroxy-7,8-dimethoxyflavone (6), 5,6,4′-trihydroxy-7,8,3′-…
Number of citations: 28 www.sciencedirect.com
WC Lu, JF Sheen, LS Hwang… - Journal of agricultural and …, 2012 - ACS Publications
5,7,3′,4′-Tetramethoxyflavone (TMF), one of the major polymethoxyflavones (PMFs) isolated from Kaempferia parviflor , has been reported possessing various bioactivities, including …
Number of citations: 17 pubs.acs.org
KH Sun, S Karna, YS Moon, H Cho, CH Choi - Biotechnology letters, 2017 - Springer
Objective To find an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) that rapidly metabolises Prostaglandin E 2 (PGE 2 ) as a mediator of wound healing, we examined …
Number of citations: 6 link.springer.com
K Ninomiya, T Matsumoto, S Chaipech… - Journal of natural …, 2016 - Springer
A methanol extract from the rhizomes of Kaempferia parviflora Wall. ex Baker (Zingiberaceae) has shown inhibitory effects against melanogenesis in theophylline-stimulated murine B16 …
Number of citations: 46 link.springer.com
FA Tomás-Barberán, SZ Husain, MI Gil - Biochemical systematics and …, 1988 - Elsevier
The lipophilic flavones, 5,6,4′-trihydroxy-7,8,3′-trimethoxyflavone (thymonin), and 5,6,4′-trihydroxy-7,3′-dimethoxyflavone have been surveyed in 24 genera of the subfamily …
Number of citations: 82 www.sciencedirect.com
T Azuma, S Kayano, Y Matsumura, Y Konishi… - Food Chemistry, 2011 - Elsevier
The dichloromethane extract and ethyl acetate soluble fraction of Kaempferia parviflora showed antimutagenicity and α-glucosidase inhibitory activity. 7-Methoxyflavones were the …
Number of citations: 93 www.sciencedirect.com
FAT Barberan, L Hernandez, F Ferreres… - Planta …, 1985 - thieme-connect.com
From the aerial parts of Thymus piperella, the free flavone aglycones 5, 6-dihydroxy-7, 8, 4′-trimethoxyflavone (1), 5, 6-dihydroxy-7, 8, 3′, 4′-tetramethoxyflavone (2), 5, 6-dihydroxy-…
Number of citations: 45 www.thieme-connect.com
QW Wang, DH Yu, MG Lin, M Zhao, WJ Zhu, Q Lu… - Molecules, 2012 - mdpi.com
Two new polyketides: 2Z-(heptadec-12-enyl)-4-hydroxy-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one (1) and 2-(heptadec-12-enyl)-5-hydroxy-5,6,7,8-tetrahydrochromen- 4-one (2), …
Number of citations: 32 www.mdpi.com
GS Çitoğlu, B Sever, S Antus, E Baitz-Gacs… - Pharmaceutical …, 2003 - Taylor & Francis
The flavonoids kumatakenin (1), pachypodol (2), 5-hydroxy-7,3′,4′-trimethoxyflavone (3), velutin (4), salvigenin (5), retusin (6) and corymbosin (7) have been isolated from the aerial …
Number of citations: 62 www.tandfonline.com

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